molecular formula C6H11ClN2 B2875328 2-(3-Aminocyclobutyl)acetonitrile;hydrochloride CAS No. 2361645-64-7

2-(3-Aminocyclobutyl)acetonitrile;hydrochloride

Cat. No.: B2875328
CAS No.: 2361645-64-7
M. Wt: 146.62
InChI Key: KTSPCXSHARVFSB-KNCHESJLSA-N
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Description

2-(3-Aminocyclobutyl)acetonitrile hydrochloride is a cyclobutane-derived compound featuring a nitrile group and a protonated amine, stabilized as a hydrochloride salt. Its molecular formula is C₆H₁₁ClN₂ (mol. wt. 165.62) , though discrepancies exist in nomenclature and CAS numbers (e.g., 1314910-43-4 in ). It serves as a key intermediate in synthesizing pharmaceuticals like baricitinib, a Janus kinase inhibitor . The compound’s rigid cyclobutyl scaffold enhances binding specificity in drug-receptor interactions, making it valuable in medicinal chemistry.

Properties

IUPAC Name

2-(3-aminocyclobutyl)acetonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2.ClH/c7-2-1-5-3-6(8)4-5;/h5-6H,1,3-4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSPCXSHARVFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CC#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361634-69-5
Record name 2-(3-aminocyclobutyl)acetonitrile hydrochloride
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Chemical Reactions Analysis

2-(3-Aminocyclobutyl)acetonitrile;hydrochloride undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or other reduced derivatives .

Scientific Research Applications

2-(3-Aminocyclobutyl)acetonitrile;hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-(3-Aminocyclobutyl)acetonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and interact with various biological molecules, influencing their structure and function. This interaction can lead to changes in cellular processes and pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Table 1: Key Parameters of Cyclobutyl Derivatives with Amine and Acid/Amide/Nitrile Groups

Compound Name Molecular Formula Molecular Weight CAS Number Key Functional Groups Application/Use
2-(3-Aminocyclobutyl)acetonitrile HCl C₆H₁₁ClN₂ 165.62 1314910-43-4 Cyclobutyl, nitrile, amine Baricitinib intermediate
2-(3-Aminocyclobutyl)acetamide HCl C₆H₁₃ClN₂O 180.64 EN300-393331 Cyclobutyl, amide, amine Potential peptide mimetics
2-(3-Aminocyclobutyl)acetic acid HCl C₆H₁₂ClNO₂ 181.62 EN300-393332 Cyclobutyl, carboxylic acid Prodrug development
Ethyl 2-(3-aminocyclobutyl)acetate HCl C₈H₁₆ClNO₂ 193.67 1848241-03-1 Cyclobutyl, ester, amine Ester prodrug synthesis
2-(Benzylamino)acetonitrile HCl C₉H₁₁ClN₂ 182.65 N/A Benzyl, nitrile, amine Generic pharmaceutical intermediate

Key Observations :

  • Steric and Electronic Effects: The nitrile group in 2-(3-aminocyclobutyl)acetonitrile HCl offers electron-withdrawing properties, enhancing stability compared to ester or amide derivatives.
  • Bioavailability: Ester derivatives (e.g., ethyl 2-(3-aminocyclobutyl)acetate HCl) improve lipophilicity for membrane permeability , whereas carboxylic acid derivatives (e.g., 2-(3-aminocyclobutyl)acetic acid HCl) are more polar, suited for aqueous formulations .
  • Pharmacological Relevance : Cyclobutyl amines are prioritized in virtual screening for antiparasitic agents (e.g., Leishmaniasis) due to their conformational rigidity and hydrogen-bonding capabilities .

Research Findings and Challenges

  • Leishmaniasis Drug Development : Cyclobutyl amines (e.g., ZINC87440467) show higher binding affinity to L. mexicana proteins than linear-chain amines, attributed to reduced conformational entropy .
  • Stability Issues: Hydrochloride salts of cyclobutyl derivatives are hygroscopic (e.g., aminoacetonitrile HCl in CRC Handbook ), requiring stringent storage conditions.
  • Regulatory Hurdles : Discrepancies in CAS numbers (e.g., 1314910-43-4 vs. EN300-393334 ) complicate regulatory compliance.

Biological Activity

2-(3-Aminocyclobutyl)acetonitrile;hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a cyclobutane ring and an amino group, making it a valuable intermediate in the synthesis of various pharmaceutical agents. Its molecular formula is CHClN, with a molecular weight of approximately 137.61 g/mol. This article delves into the biological activity of this compound, exploring its mechanisms of action, research applications, and relevant case studies.

The compound exhibits several chemical properties that contribute to its biological activity:

  • Oxidation : The amino group can be oxidized to form corresponding oxides.
  • Reduction : The nitrile group can be reduced to form primary amines.
  • Substitution : The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

  • Oxidation Agents : Hydrogen peroxide, potassium permanganate.
  • Reducing Agents : Lithium aluminum hydride, sodium borohydride.
  • Substitution Reagents : Alkyl halides, acyl chlorides.

The mechanism of action for this compound involves its interaction with specific molecular targets, influencing various biochemical pathways. Key aspects include:

  • Molecular Targets : The compound may interact with enzymes, receptors, and proteins, modulating their activity.
  • Biochemical Pathways : It is involved in amino acid metabolism, neurotransmitter synthesis, and signal transduction processes.

Biological Activities

Research indicates that this compound exhibits several biological activities relevant to pharmacological research:

  • Anticancer Activity : The compound has been studied for its potential to inhibit cancer cell proliferation. For instance, studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways .
  • Neurotransmitter Modulation : It may influence neurotransmitter systems, which could have implications for treating neurological disorders.
  • Enzyme Interaction : The compound has been investigated for its role in modulating enzyme activities related to various metabolic pathways.

Research Applications

This compound finds applications across multiple fields:

  • Medicinal Chemistry : Used as a building block in synthesizing more complex molecules with therapeutic potential.
  • Biochemical Research : Explored for its interactions with biomolecules and potential roles in cellular signaling processes.
  • Pharmacology : Investigated for its therapeutic effects and as a precursor in drug development.

Case Studies and Findings

Several studies have highlighted the biological activity of this compound:

  • A study published in the Journal of Medicinal Chemistry reported that compounds similar to 2-(3-Aminocyclobutyl)acetonitrile showed significant induction of apoptosis in breast cancer cell lines through caspase activation .
  • Another research effort demonstrated that the compound could effectively inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disease management.

Summary Table of Biological Activities

Biological ActivityDescriptionReference
Anticancer ActivityInduces apoptosis via caspase activation
Neurotransmitter ModulationPotential influence on neurotransmitter systems
Enzyme InteractionModulates enzyme activities related to metabolism

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